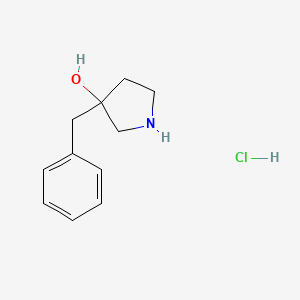

3-Benzylpyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZCWVRMBHSKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897044-22-3 | |

| Record name | 3-benzylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyrrolidine and Pyrrolidinol Heterocyclic Chemistry

3-Benzylpyrrolidin-3-ol (B12083748) hydrochloride belongs to the class of pyrrolidines, which are five-membered nitrogen-containing saturated heterocycles. The pyrrolidine (B122466) ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of a hydroxyl group to the pyrrolidine scaffold gives rise to pyrrolidinols, which are key intermediates in organic synthesis. The position of the substituents on the pyrrolidine ring is crucial for the molecule's chemical reactivity and biological activity. In the case of 3-Benzylpyrrolidin-3-ol hydrochloride, the benzyl (B1604629) and hydroxyl groups are both located at the 3-position of the pyrrolidine ring, creating a tertiary alcohol. This specific arrangement influences the compound's stereochemistry and its potential interactions with biological targets.

Importance of the Pyrrolidine Scaffold As a Core Motif in Bioactive Molecule Design

The pyrrolidine (B122466) scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Its three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, which is critical for selective binding to biological macromolecules such as enzymes and receptors. nih.gov The sp³-hybridized carbon atoms in the pyrrolidine ring provide a scaffold for creating complex and diverse molecular architectures. nih.gov

The benzyl (B1604629) group, a common substituent in many pharmaceuticals, can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further enhancing the molecule's ability to interact with biological systems. The combination of the pyrrolidine ring, the benzyl group, and the hydroxyl group in 3-Benzylpyrrolidin-3-ol (B12083748) hydrochloride makes it an attractive starting point for the design and synthesis of novel bioactive molecules.

Below is a table showcasing some key properties of the core compound, 3-benzylpyrrolidin-3-ol.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 177.115364 g/mol |

| Monoisotopic Mass | 177.115364 g/mol |

| Topological Polar Surface Area | 23.5 Ų |

| Heavy Atom Count | 13 |

| Data sourced from PubChem CID 122508012. uni.lu |

Specific Role of the Hydrochloride Salt Form in Research Applications and Derivatization

In chemical and pharmaceutical research, compounds are often converted into their salt forms to improve their physical and chemical properties. The hydrochloride salt of 3-Benzylpyrrolidin-3-ol (B12083748) is formed by the reaction of the basic nitrogen atom in the pyrrolidine (B122466) ring with hydrochloric acid. This conversion offers several advantages in a research setting.

Firstly, hydrochloride salts generally exhibit increased water solubility compared to their free base counterparts. This enhanced solubility is crucial for many biological assays and for the formulation of potential drug candidates. Secondly, the hydrochloride salt form often improves the chemical stability and shelf-life of the compound, making it easier to handle and store. Finally, the formation of a crystalline hydrochloride salt can aid in the purification of the compound through recrystallization. In the context of derivatization, the hydrochloride salt can be easily converted back to the free base, which is often the reactive species required for subsequent chemical transformations.

Overview of Key Research Areas Pertaining to 3 Benzylpyrrolidin 3 Ol Hydrochloride and Its Analogues

Established Synthetic Pathways for the 3-Benzyl-3-hydroxypyrrolidine Scaffold

The construction of the 3-benzyl-3-hydroxypyrrolidine core involves a multi-step process that begins with the formation of the pyrrolidine ring, followed by the strategic introduction of the key functional groups, and concludes with salt formation for stability and ease of handling.

Strategic Approaches for Pyrrolidine Ring Formation with C3-Substitution

The synthesis of pyrrolidine derivatives is a well-developed field, with numerous strategies available for constructing the five-membered nitrogen heterocycle. nih.govorganic-chemistry.org Methods for forming the pyrrolidine skeleton can be broadly categorized into the cyclization of acyclic precursors or the modification of existing cyclic systems. mdpi.com

Key strategies applicable to the synthesis of C3-substituted pyrrolidines include:

Intramolecular Cyclization: This is a common approach where a linear precursor containing a nitrogen atom and a suitable leaving group at the appropriate distance undergoes cyclization. For instance, the cyclodehydration of 4-amino-1,2-butanediols using reagents like thionyl chloride (SOCl₂) can efficiently yield 3-hydroxypyrrolidines. tandfonline.com

1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine ring. This method allows for the introduction of various substituents with a high degree of control. nih.gov

Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with an amine, followed by reduction, can lead to the formation of the pyrrolidine ring. The choice of starting materials dictates the substitution pattern on the resulting heterocycle.

Ring-Closing Metathesis (RCM): This method utilizes ruthenium-based catalysts to form the cyclic structure from a diene precursor containing a nitrogen atom.

The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 3-substituted pyrrolidine, it is often advantageous to use a precursor that already contains a functional group at the prospective C3 position, such as a ketone, which can then be further elaborated.

Introduction of the Benzyl (B1604629) and Hydroxyl Functionalities at the C3 Position

With the pyrrolidine ring established, the next critical step is the installation of both the benzyl and hydroxyl groups at the C3 position. A highly effective and direct method to achieve this is through the use of organometallic reagents.

A common precursor for this transformation is an N-protected-pyrrolidin-3-one. The N-protecting group (e.g., Boc, Cbz, or even a benzyl group) is crucial to prevent side reactions involving the nitrogen atom. The key reaction is a Grignard addition, as detailed in the table below.

Table 1: Grignard Reaction for C3-Functionalization

| Step | Reagent | Purpose |

|---|---|---|

| 1 | N-protected-pyrrolidin-3-one | Ketone precursor for C3-functionalization. |

| 2 | Benzylmagnesium chloride (or bromide) | Adds the benzyl nucleophile to the carbonyl carbon. |

| 3 | Aqueous workup (e.g., NH₄Cl) | Protonates the resulting alkoxide to form the hydroxyl group. |

This reaction transforms the C3 carbonyl group into a tertiary alcohol, simultaneously introducing the benzyl group. The result is the formation of the desired 3-benzyl-3-hydroxypyrrolidine scaffold. The N-protecting group can then be removed in a subsequent step if the free secondary amine is required, or it can be the N-benzyl group itself, which is often used in related syntheses. tandfonline.com

Hydrochloride Salt Formation and Isolation Techniques

The final free-base form of 3-benzylpyrrolidin-3-ol is a tertiary amine, which is typically an oil or low-melting solid and can be susceptible to degradation. Converting the amine to its hydrochloride salt enhances its stability, crystallinity, and water solubility, which facilitates purification and handling. youtube.comualberta.ca

The process involves a simple acid-base reaction. The lone pair of electrons on the pyrrolidine nitrogen atom acts as a base, accepting a proton from hydrochloric acid. youtube.com

Formation Reaction: R₃N (amine) + HCl → [R₃NH]⁺Cl⁻ (hydrochloride salt)

Several techniques can be employed for the preparation and isolation of the hydrochloride salt:

Using Aqueous HCl: The addition of concentrated aqueous hydrochloric acid is a straightforward method, but it can lead to lower yields if the salt is soluble in water. It is not suitable if an anhydrous salt is required. google.com

Using HCl in an Organic Solvent: A common industrial practice is to use a solution of HCl in an anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. google.comresearchgate.net Adding this solution dropwise to a solution of the amine free base often causes the hydrochloride salt to precipitate. researchgate.net

Using Gaseous HCl: For applications demanding strictly anhydrous conditions, bubbling dry hydrogen chloride gas through a solution of the amine in an aprotic solvent is the preferred method. google.comresearchgate.net This technique avoids the introduction of water but requires specialized equipment for gas handling. google.com

Once the salt has precipitated, it is typically isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. The crystalline nature of the salt often aids in achieving high purity. youtube.com

Stereoselective Synthesis and Chiral Control in Pyrrolidinol Chemistry

The C3 position of 3-benzylpyrrolidin-3-ol is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)-3-benzylpyrrolidin-3-ol and (S)-3-benzylpyrrolidin-3-ol. Controlling the stereochemistry is critical, as different enantiomers often exhibit distinct biological activities.

Enantioselective Synthetic Routes to Chiral 3-Hydroxypyrrolidines

Achieving an enantiomerically pure product requires a stereoselective synthetic strategy. Several approaches have been developed for the asymmetric synthesis of chiral 3-hydroxypyrrolidines. google.com

Table 2: Comparison of Enantioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like malic acid, glutamic acid, or tartaric acid as starting materials. google.comgoogle.com The inherent stereochemistry of the starting material is transferred through the synthetic sequence. | Predictable absolute stereochemistry. | Can involve multiple synthetic steps; may require strong reducing agents like LiAlH₄. google.com |

| Catalytic Asymmetric Reduction | Involves the reduction of a prochiral precursor, such as an N-protected-pyrrolidin-3-one, using a chiral catalyst. Oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are effective for this purpose. iupac.org | High enantioselectivity (ee); catalytic nature is efficient. | Catalysts can be expensive and sensitive to air or moisture. |

| Biocatalysis | Employs enzymes or microorganisms to perform a key stereoselective transformation. google.com For example, a stereoselective enzymatic reduction of a ketone precursor can yield a single enantiomer of the alcohol. | High stereoselectivity; mild reaction conditions. | Limited substrate scope; may require specific enzyme development. |

One patented method for preparing chiral N-benzyl-3-hydroxypyrrolidine starts from 4-chloro-3-hydroxybutyronitrile. google.com By protecting the hydroxyl group, the nitrile can be reduced and cyclized in situ to form the desired chiral pyrrolidine scaffold in high yield and purity. google.com

Resolution Strategies for Enantiomerically Pure 3-Benzylpyrrolidin-3-ol Derivatives

When an enantioselective synthesis is not feasible, a racemic mixture of the target compound can be prepared and then separated into its individual enantiomers through a process called chiral resolution.

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can often be separated by fractional crystallization. After separation, the addition of a base regenerates the pure enantiomer of the amine.

Enzymatic Resolution: This is a highly efficient kinetic resolution technique. An enzyme is used to selectively react with only one of the enantiomers in the racemic mixture. For example, a lipase (B570770) enzyme, such as one from Aspergillus oryzae, can be used to selectively acylate the hydroxyl group of one enantiomer in the presence of an acyl donor like isopropyl acetate. tandfonline.com The resulting acylated product and the unreacted alcohol enantiomer can then be easily separated using chromatography. tandfonline.com This method provides access to both enantiomers of the target compound.

Modern Catalytic Methods and Reaction Conditions in Pyrrolidinol Synthesis

The synthesis of pyrrolidinol derivatives, including this compound, has been significantly advanced by the development of modern catalytic methods. These approaches offer improvements in efficiency, diversity, and sustainability over classical synthetic routes. Key among these are multi-component reactions and transition metal-catalyzed transformations, which allow for the construction and functionalization of the pyrrolidine core in a highly controlled and versatile manner.

Multi-component Reactions (e.g., Ugi Reaction) for Diverse Pyrrolidinol Analogues

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single step. This approach is characterized by high atom economy, procedural simplicity, and the ability to generate large libraries of structurally diverse compounds. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of diverse pyrrolidinol analogues. nih.govresearchgate.net

The Ugi reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. This versatility allows for the systematic variation of substituents around a core scaffold, making it an ideal strategy for diversity-oriented synthesis. researchgate.net In the context of 3-benzylpyrrolidin-3-ol analogues, researchers have utilized this methodology to create libraries of compounds with varied functionalities. researchgate.netacs.org

A typical Ugi-based synthesis of 1-benzylpyrrolidin-3-ol analogues might involve reacting 1-(2-aminobenzyl)pyrrolidin-3-ol as the amine component, with a range of different aldehydes and carboxylic acids, while keeping the isocyanide component constant. acs.org This strategy allows for the introduction of diverse substituents on what will become a side chain attached to the amino group of the initial benzylpyrrolidine moiety. The reaction conditions are generally mild and tolerant of a variety of functional groups. acs.org

Below is a table illustrating the diversity that can be achieved in the synthesis of 1-benzylpyrrolidin-3-ol analogues using the Ugi reaction, with variations in the aldehyde and carboxylic acid components.

| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component |

| 1-(2-Aminobenzyl)pyrrolidin-3-ol | p-Nitrobenzaldehyde | Benzoic acid | tert-Butyl isocyanide |

| 1-(2-Aminobenzyl)pyrrolidin-3-ol | p-Trifluoromethoxybenzaldehyde | Acetic acid | tert-Butyl isocyanide |

| 1-(2-Aminobenzyl)pyrrolidin-3-ol | Benzaldehyde | Propionic acid | tert-Butyl isocyanide |

| 1-(2-Aminobenzyl)pyrrolidin-3-ol | Naphthaldehyde | Cyclohexanecarboxylic acid | tert-Butyl isocyanide |

This approach highlights the power of the Ugi reaction to rapidly generate a multitude of analogues from readily available starting materials, facilitating the exploration of chemical space around the 3-benzylpyrrolidin-3-ol scaffold.

Transition Metal-Catalyzed Transformations for Pyrrolidine Functionalization (e.g., Borrowing Hydrogen)

Transition metal catalysis has revolutionized the synthesis and functionalization of nitrogen-containing heterocycles like pyrrolidine. One of the most elegant and sustainable strategies to emerge is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. acs.orgresearchgate.net This process allows for the use of alcohols as alkylating agents for amines, with water being the only byproduct, thus adhering to the principles of green chemistry. acs.org Catalysts for these reactions are typically based on ruthenium or iridium complexes. nih.govnih.govnih.gov

The general mechanism of a borrowing hydrogen reaction involves three key steps:

The metal catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to the corresponding aldehyde or ketone.

The in situ-generated carbonyl compound then reacts with an amine to form an imine or enamine intermediate.

The metal hydride complex, which had stored the "borrowed" hydrogen, then reduces the imine or enamine to form the final alkylated amine, and the catalyst is regenerated.

This methodology has been successfully applied to the synthesis of functionalized pyrrolidines. For instance, the Iridium(III)-catalyzed reaction of 1,2,4-butanetriol (B146131) with primary amines can yield 3-pyrrolidinol (B147423) derivatives. nih.govresearchgate.net This transformation proceeds through a repeated BH reaction, involving an initial intermolecular amination followed by an intramolecular cyclization. researchgate.net

The choice of metal catalyst and ligands is crucial for the efficiency and selectivity of these transformations. Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, often in combination with bidentate phosphine (B1218219) ligands, have proven effective for the N-alkylation of amines with a broad range of alcohols. documentsdelivered.com Similarly, iridium catalysts, like [Cp*IrI₂]₂, are also highly efficient for the alkylation of amines with alcohols, even in environmentally benign solvents like water. researchgate.netfigshare.com

The table below summarizes some transition metal-catalyzed borrowing hydrogen reactions relevant to pyrrolidine synthesis and functionalization.

| Catalyst System | Amine Substrate | Alcohol Substrate | Product Type |

| Iridium(III) complex | Primary amines | 1,2,4-Butanetriol | 3-Pyrrolidinols |

| [Ru(p-cymene)Cl₂]₂ / dppf | Primary amines | Primary alcohols | N-Alkyl secondary amines |

| [Cp*IrI₂]₂ | Secondary amines | Primary alcohols | N,N-Dialkyl tertiary amines |

| Iron complex | Cyclic α-amino acids | Alcohols | N-Alkyl pyrrolidines |

These transition metal-catalyzed methods, particularly the borrowing hydrogen strategy, represent a significant advancement in the synthesis of functionalized pyrrolidines, offering a highly atom-economical and environmentally friendly alternative to traditional alkylation methods that rely on stoichiometric reagents and produce significant waste.

Derivatization Strategies for Expanding the Chemical Space of 3-Benzylpyrrolidin-3-ol Analogues

Expanding the chemical space around the 3-benzylpyrrolidin-3-ol core is crucial for fine-tuning its properties for various applications. Derivatization strategies focus on the introduction of diverse substituents at key positions of the molecule and the interconversion of existing functional groups to create novel analogues.

Introduction of Varied Substituents at the Pyrrolidine Nitrogen and Benzyl Moiety

The structure of 3-benzylpyrrolidin-3-ol offers several handles for derivatization, most notably the pyrrolidine nitrogen and the benzyl group. Introducing a variety of substituents at these positions can significantly alter the molecule's steric and electronic properties.

Substitution at the Pyrrolidine Nitrogen:

The pyrrolidine nitrogen can be functionalized through various N-alkylation and N-acylation reactions. As discussed previously, the borrowing hydrogen methodology using transition metal catalysts provides a green route for N-alkylation with a wide range of alcohols. documentsdelivered.com Traditional methods, such as reductive amination or reaction with alkyl halides, can also be employed to introduce diverse alkyl groups. Furthermore, acylation with acid chlorides or anhydrides can furnish the corresponding amides, introducing carbonyl functionality.

Substitution on the Benzyl Moiety:

The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. Depending on the existing substituents, reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation can be performed. These modifications can influence the electronic nature of the aromatic ring and its interaction with biological targets.

The Ugi reaction, as detailed in section 2.3.1, provides a powerful and direct method for introducing diversity at both the pyrrolidine nitrogen and a modified benzyl moiety simultaneously, by varying the amine, aldehyde, and carboxylic acid components. researchgate.net

The following table provides examples of substituents that can be introduced at the pyrrolidine nitrogen and the benzyl moiety to generate a diverse library of 3-benzylpyrrolidin-3-ol analogues.

| Position of Substitution | Type of Reaction | Example Substituents Introduced |

| Pyrrolidine Nitrogen | N-Alkylation | Methyl, Ethyl, Propyl, Isopropyl, Cyclohexyl |

| Pyrrolidine Nitrogen | N-Acylation | Acetyl, Benzoyl, Propanoyl |

| Benzyl Moiety (Aromatic Ring) | Electrophilic Aromatic Substitution | Nitro (-NO₂), Chloro (-Cl), Bromo (-Br), Methyl (-CH₃) |

| Benzyl Moiety (via Ugi reaction) | Multi-component Reaction | Varied amides and peptides |

Functional Group Interconversions on the Pyrrolidinol Core

Functional group interconversions (FGIs) are a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.com On the 3-benzylpyrrolidin-3-ol core, the primary functional groups available for interconversion are the hydroxyl group and the secondary or tertiary amine of the pyrrolidine ring.

Transformations of the Hydroxyl Group:

The tertiary hydroxyl group at the 3-position of the pyrrolidine ring can be a starting point for several transformations. For example, it can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles in an Sₙ2 reaction to introduce new functional groups with inversion of stereochemistry, if applicable. vanderbilt.edu Alternatively, oxidation of the hydroxyl group, if it were secondary, could yield a ketone, providing a site for further reactions such as nucleophilic additions. Esterification with various carboxylic acids or their derivatives can also be performed to generate a range of ester analogues.

Transformations involving the Pyrrolidine Ring:

The pyrrolidine ring itself is generally stable, but the nitrogen atom's reactivity can be modulated. For instance, a secondary amine on the pyrrolidine ring can be converted to a sulfonamide. The benzyl group attached to the nitrogen is also subject to chemical modification. For example, catalytic hydrogenation can lead to the debenzylation of the nitrogen, yielding the free secondary amine, which can then be re-functionalized with different groups.

Below is a table outlining potential functional group interconversions on the 3-benzylpyrrolidin-3-ol core.

| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group |

| Tertiary Hydroxyl (-OH) | Esterification (e.g., Acyl chloride, Pyridine) | Ester (-OCOR) |

| Tertiary Hydroxyl (-OH) | Etherification (e.g., Williamson ether synthesis) | Ether (-OR) |

| N-Benzyl group | Catalytic Hydrogenation (H₂, Pd/C) | Secondary Amine (-NH) |

| Secondary Amine (-NH) | N-Alkylation (e.g., Alkyl halide, Base) | Tertiary Amine (-NR) |

| Secondary Amine (-NH) | Acylation (e.g., Acyl chloride) | Amide (-NCOR) |

These derivatization strategies, encompassing both the introduction of new substituents and the interconversion of existing functional groups, provide a comprehensive toolkit for systematically modifying the structure of 3-benzylpyrrolidin-3-ol, thereby enabling the exploration of its chemical and biological properties.

Exploration of 3-Benzylpyrrolidin-3-ol and its Analogues as Modulators of Biological Processes

The 1-benzylpyrrolidin-3-ol scaffold serves as a valuable starting point for the development of novel, biologically active compounds. researchgate.net Its derivatives have been investigated for various pharmacological activities, demonstrating the versatility of this chemical moiety in modulating complex biological processes.

A significant area of research for 3-benzylpyrrolidin-3-ol analogues has been their potential as anticancer agents that function by inducing programmed cell death, or apoptosis. Defects in apoptotic pathways are a hallmark of cancer, making the development of agents that can trigger this process in tumor cells a key therapeutic strategy. researchgate.net

Studies have focused on libraries of electronically diverse 1-benzylpyrrolidin-3-ol analogues, synthesized through methods like the Ugi multi-component reaction, to evaluate their cytotoxic effects on various human cancer cell lines. researchgate.netmonash.edu Research has shown that certain lead compounds from these libraries exhibit selective cytotoxicity, particularly towards HL-60 (human promyelocytic leukemia) cells, while showing milder effects on non-cancerous cell lines. researchgate.netmonash.edu

The mechanism underlying this cytotoxicity is the induction of apoptosis through the activation of caspases, which are crucial proteases that execute the process of cell death. researchgate.net Specifically, lead 1-benzylpyrrolidin-3-ol analogues have been observed to activate caspase-3, a key executioner caspase. monash.edu In silico molecular docking and molecular dynamics simulations have further substantiated these findings, revealing that these compounds can stably bind to the active site of caspase-3. researchgate.netmonash.edu This interaction is thought to alter the enzyme's conformation, promoting its activity and leading to the observed increase in apoptosis in treated cancer cells. monash.edu

The table below summarizes the cytotoxic activity of two lead compounds against a panel of human cancer cell lines, demonstrating their efficacy and selectivity.

| Compound | Cell Line | % Cytotoxicity at 10 µM |

| 5j | HL-60 (Leukemia) | ~78% |

| A549 (Lung) | ~45% | |

| MCF-7 (Breast) | ~40% | |

| HCT-116 (Colon) | ~35% | |

| 5p | HL-60 (Leukemia) | ~82% |

| A549 (Lung) | ~42% | |

| MCF-7 (Breast) | ~45% | |

| HCT-116 (Colon) | ~38% |

This interactive table is based on data reported in studies on 1-benzylpyrrolidin-3-ol analogues. researchgate.netmonash.eduresearchgate.net

While the pyrrolidine scaffold is known to be a component of inhibitors for a wide range of cellular targets, including enzymes like α-amylase, α-glucosidase, and penicillin-binding proteins (PBPs), specific data on the direct inhibition of the chromatin remodeling complex components BRG1 and BRM, or the kinase PB1 by this compound or its direct analogues is not extensively detailed in the reviewed scientific literature. nih.govnih.gov The therapeutic potential of pyrrolidine derivatives is often realized through structural modifications that optimize their interaction with the active site of a specific target enzyme or protein. nih.gov Therefore, while the 3-benzylpyrrolidin-3-ol framework represents a potential starting point, further functionalization would likely be necessary to achieve potent and selective inhibition of targets such as BRG1, BRM, or PB1.

Beyond its own potential biological activities, 3-benzylpyrrolidin-3-ol, particularly the (S)-enantiomer, is a crucial chiral intermediate in the synthesis of complex, pharmacologically active molecules. Its most notable application is in the manufacturing of Barnidipine, a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.

In the synthesis of Barnidipine, (S)-1-benzylpyrrolidin-3-ol is condensed with a carboxylic acid derivative of the dihydropyridine core. This stereospecific reaction is critical, as the final biological activity of Barnidipine is highly dependent on its stereochemistry. The use of the optically pure (S)-enantiomer of the pyrrolidinol ensures the formation of the desired potent (S,S)-isomer of the final drug.

Furthermore, 3-benzylpyrrolidin-3-ol and related structures are implicated in the formation of impurities during the synthesis and degradation of Barnidipine. For instance, an oxidation product where the dihydropyridine ring of Barnidipine is aromatized to a pyridine (B92270) ring has been identified as a significant degradation impurity. The identification, synthesis, and characterization of such impurities are vital for the quality control and safety assurance of the final pharmaceutical product.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Pyrrolidinol Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. pharmablock.com Its non-planar, three-dimensional structure allows for effective exploration of the pharmacophore space, which is critical for optimal interaction with biological targets. pharmablock.com

Structure-activity relationship (SAR) studies on pyrrolidinol derivatives aim to identify the key structural features—the pharmacophore—that are essential for their biological effects. For the apoptosis-inducing 1-benzylpyrrolidin-3-ol analogues, SAR analysis reveals several important elements:

The Pyrrolidine Ring: This core structure acts as a central scaffold. The nitrogen atom can serve as a hydrogen bond acceptor, a crucial interaction for binding to target proteins. pharmablock.com

The 3-Hydroxyl Group: The hydroxyl group on the pyrrolidine ring is a potential hydrogen bond donor and can significantly influence the molecule's polarity and binding interactions.

The N-Benzyl Group: The benzyl substituent plays a role in establishing hydrophobic and van der Waals interactions within the binding pocket of the target.

Substitutions on Peripheral Groups: In the Ugi-synthesized analogues, the diversity of aldehydes, carboxylic acids, and isocyanides used allows for a wide range of electronic and steric modifications. Studies on the lead compounds that induce apoptosis suggest that specific substitutions on the aromatic rings of these variable components are critical for enhancing cytotoxic potency and selectivity against cancer cells. monash.edu

Stereochemistry, the three-dimensional arrangement of atoms, is a defining factor in the biological activity of chiral molecules like 3-benzylpyrrolidin-3-ol derivatives. Biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with different stereoisomers of a drug molecule.

The impact of stereochemistry is profoundly illustrated in the synthesis of Barnidipine. The therapeutic efficacy of this drug resides almost exclusively in the (S,S)-isomer. The synthesis leverages the chiral pool approach, starting with (S)-1-benzylpyrrolidin-3-ol to control the stereochemistry at one of the two chiral centers in the final molecule. This ensures that the resulting drug has the correct spatial orientation to bind effectively to its target, the L-type calcium channel. Any deviation from this specific stereochemistry leads to a dramatic loss of pharmacological potency, highlighting the critical nature of molecular recognition and target binding specificity. This principle underscores the necessity of controlling stereochemistry in the design and synthesis of all biologically active pyrrolidinol derivatives.

Rational Design and Optimization of 3-Benzylpyrrolidin-3-ol Analogues for Enhanced Bioactivity

The 1-benzylpyrrolidin-3-ol scaffold has been identified as a valuable pharmacophore in medicinal chemistry, serving as a foundational structure for the development of various bioactive molecules. monash.eduresearchgate.netmonash.edu Researchers have employed several strategies for the rational design and optimization of its analogues to enhance bioactivity against specific biological targets. A key approach involves diversity-oriented synthesis, which allows for the creation of large libraries of structurally diverse compounds for screening. monash.eduresearchgate.netmonash.edu

One prominent method is the Ugi four-component reaction (Ugi-4CR), which has been utilized to synthesize a wide array of 1-benzylpyrrolidin-3-ol analogues. monash.eduresearchgate.net This multicomponent reaction strategy allows for systematic variation of different substituents around the core scaffold by changing the aldehyde, carboxylic acid, and isocyanide components, leading to a library of electronically and sterically diverse molecules. monash.eduresearchgate.net This approach facilitated the identification of lead compounds with selective cytotoxicity toward specific cancer cell lines. monash.eduresearchgate.net

For other targets, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the design strategy focuses on modifying the core (3S,4S)-4-aminopyrrolidine-3-ol structure to optimize interactions within the enzyme's active site. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in this optimization process, revealing that specific substitutions can significantly impact inhibitory potency and cell permeability. nih.gov Similarly, for myeloid cell leukemia sequence 1 (Mcl-1) inhibitors, research has focused on modifying the amino acid side chains of pyrrolidine derivatives to improve binding affinities and inhibitory activity against this anti-apoptotic protein. nih.gov The development of Dipeptidyl Peptidase IV (DPP-4) inhibitors has also explored the pyrrolidine scaffold, with SAR studies indicating that specific substitutions, such as m-benzyl groups on related cyanopyrrolidine analogues, result in potent inhibition. researchgate.net These targeted modifications and diversity-oriented synthesis strategies exemplify the rational design process aimed at enhancing the bioactivity of 3-benzylpyrrolidin-3-ol derivatives.

Mechanistic Studies of Biological Interactions in Controlled Experimental Systems

In Vitro Enzyme Activity Assays (e.g., Caspase-3, Autotaxin, Mcl-1, DPP-4, BACE1)

The biological activity of 3-benzylpyrrolidin-3-ol derivatives has been investigated through various in vitro enzyme assays to elucidate their mechanism of action and inhibitory potential against key protein targets implicated in disease.

Caspase-3 Certain 1-benzylpyrrolidin-3-ol analogues have been identified as pro-apoptotic agents that function by activating caspase-3, a critical enzyme in the apoptotic pathway. researchgate.netmonash.edu In fluorimetric assays, which measure the hydrolysis of a specific caspase-3 substrate, lead compounds were found to enhance enzyme activity. monash.edu This suggests that the binding of these analogues to the active site of caspase-3 may alter its conformation, promoting its catalytic function and inducing apoptosis. monash.edu Molecular docking and dynamic simulations further support this, indicating that these compounds form stable complexes with key residues around the enzyme's active site. monash.eduresearchgate.netmonash.edu

Mcl-1 The pyrrolidine scaffold is a key feature in the design of inhibitors for the anti-apoptotic protein Mcl-1, an attractive target in cancer therapy. nih.gov A series of pyrrolidine derivatives were developed and evaluated for their ability to inhibit Mcl-1. By modifying the amino acid side chain of a lead compound, researchers successfully developed analogues with potent inhibitory activities. nih.gov For instance, compound 18 from one such study exhibited a potent inhibitory constant (Kᵢ) of 0.077 µM, which was more effective than the control, Gossypol (Kᵢ = 0.18 µM). nih.gov The mechanism involves the inhibitor binding to the BH3 binding groove of Mcl-1, mimicking the interactions of pro-apoptotic proteins. nih.govresearchgate.net

DPP-4 Dipeptidyl peptidase-IV (DPP-4) is a target for type 2 diabetes treatment, and inhibitors based on the pyrrolidine structure have been explored. researchgate.netmdpi.com SAR studies of 3-amino-2-cyanopyrrolidine analogues demonstrated that derivatives with m-benzyl substitutions exhibited potent DPP-IV inhibitory activity. researchgate.net DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones like GLP-1, thereby enhancing glucose-dependent insulin (B600854) secretion. nih.gov The cyanopyrrolidine moiety is a prominent feature in many well-researched peptidomimetic DPP-IV inhibitors. mdpi.com

BACE1 BACE1 is a primary therapeutic target for Alzheimer's disease, and derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been synthesized and evaluated as potential inhibitors. nih.govresearchgate.net In vitro enzymatic assays demonstrated that these compounds can inhibit BACE1 activity at nanomolar concentrations. nih.gov For example, compound 7c showed an IC₅₀ value of 0.05 µM. nih.gov The development of these inhibitors often involves a rational design approach to optimize their interaction with the catalytic aspartic dyad in the large, flexible active site of the BACE1 enzyme. nih.govdundee.ac.uk Many of these compounds also exhibit high selectivity for BACE1 over related proteases like BACE2 and cathepsin D. nih.gov

| Target Enzyme | Compound Class | Key Finding | Bioactivity Data | Source |

|---|---|---|---|---|

| Caspase-3 | 1-Benzylpyrrolidin-3-ol Analogues | Activation of enzyme, inducing apoptosis | - | monash.edumonash.edu |

| Mcl-1 | Pyrrolidine Derivatives | Potent inhibition of Mcl-1 protein | Compound 18 (Kᵢ = 0.077 µM) | nih.gov |

| DPP-4 | m-Benzyl substituted 3-amino-2-cyanopyrrolidine Analogues | Potent inhibition of DPP-IV | - | researchgate.net |

| BACE1 | (3S,4S)-4-Aminopyrrolidine-3-ol Derivatives | Effective inhibition of BACE1 enzyme | Compound 7c (IC₅₀ = 0.05 µM) | nih.gov |

Cellular Response Analysis in Model Cell Lines

The biological effects of 3-benzylpyrrolidin-3-ol derivatives have been further characterized by analyzing their impact on various model cell lines, particularly in the context of cancer research. monash.eduresearchgate.net A synthesized library of 1-benzylpyrrolidin-3-ol analogues was screened for cytotoxicity against a panel of human cancer cell lines, including HL-60 (human leukemia), A549 (human lung adenocarcinoma), and others. researchgate.net

In these studies, specific lead compounds, designated 5j and 5p , demonstrated selective and significant cytotoxicity towards the HL-60 cell line at a concentration of 10 µM. monash.eduresearchgate.netresearchgate.net Importantly, these compounds exhibited milder cytotoxic effects on non-cancerous cell lines, indicating a degree of selective action against cancer cells. monash.eduresearchgate.netmonash.edu The mechanism of cell death was identified as apoptosis. Treatment of HL-60 cells with these compounds induced characteristic morphological changes associated with apoptosis, such as membrane blebbing, cellular shrinkage, and condensation of nuclear material. monash.edu This apoptotic response was observed to be dose-dependent. monash.edu The ability of these compounds to induce apoptosis in HL-60 cells was confirmed to occur at concentrations around 10 µM. researchgate.netmonash.edu

In the development of BACE1 inhibitors, cell-based assays are also crucial for evaluating efficacy. While some (3S,4S)-4-aminopyrrolidine-3-ol derivatives like 7c showed high potency in enzymatic assays, their effectiveness in cell-based models was sometimes limited by lower cell permeability. nih.gov In contrast, other analogues, such as 11a , proved more effective in cellular assays (IC₅₀ = 1.7 µM) despite having slightly lower enzymatic inhibition, highlighting the importance of cellular uptake for bioactivity. nih.gov

| Compound Class/Derivative | Model Cell Line | Biological Effect | Key Findings | Source |

|---|---|---|---|---|

| 1-Benzylpyrrolidin-3-ol Analogues (5j, 5p) | HL-60 (Human Leukemia) | Cytotoxicity and Apoptosis Induction | Selective cytotoxicity; induced apoptosis at ~10 µM. | monash.eduresearchgate.netmonash.edu |

| 1-Benzylpyrrolidin-3-ol Analogues (5j, 5p) | Various solid tumor and non-cancerous cell lines | Cytotoxicity | Less cytotoxic compared to HL-60, suggesting selectivity. | monash.eduresearchgate.net |

| (3S,4S)-4-Aminopyrrolidine-3-ol Derivative (11a) | Cell-based assay model for BACE1 | BACE1 Inhibition | Effective in cell-based assay (IC₅₀ = 1.7 µM) due to higher permeability. | nih.gov |

| (3S,4S)-4-Aminopyrrolidine-3-ol Derivative (7c) | Cell-based assay model for BACE1 | BACE1 Inhibition | Showed 40% inhibition at 10 µM, limited by cell permeability. | nih.gov |

Quantum Chemical Calculations for Electronic and Molecular Structure Characterization

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules with high accuracy. These methods are fundamental in predicting various chemical and physical properties before a compound is synthesized, saving time and resources.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. umt.edu.my For the 3-benzylpyrrolidin-3-ol system, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. epstem.netnih.gov This optimization yields a structure at a minimum potential energy, providing precise data on bond lengths, bond angles, and dihedral angles. bhu.ac.in

Once the geometry is optimized, the same theoretical level can be used to predict spectroscopic properties. epstem.net For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to confirm the molecular structure. umt.edu.myepstem.net Furthermore, Gauge-Independent Atomic Orbital (GIAO) methods can be used to calculate NMR chemical shifts (¹H and ¹³C), which can be correlated with experimental data to aid in structural elucidation. epstem.netnih.gov

Table 1: Example of Theoretical Geometric Parameters for 3-Benzylpyrrolidin-3-ol Calculated via DFT Note: This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| C-N (pyrrolidine ring) | 1.47 Å | |

| C-C (benzyl ring) | 1.39 Å | |

| Bond Angle | C-N-C (pyrrolidine ring) | 108.5° |

| C-C-O (hydroxyl attachment) | 110.2° |

| Dihedral Angle | H-O-C-C | 178.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. umt.edu.my A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For the 3-benzylpyrrolidin-3-ol system, FMO analysis can identify the nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. The distribution of these orbitals across the molecule highlights the specific atoms or functional groups that are most likely to participate in chemical reactions. bhu.ac.in

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. uitm.edu.my This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

For analogues of 3-benzylpyrrolidin-3-ol, molecular docking has been used to predict their interaction with biological targets like caspase-3, a key protease involved in apoptosis (programmed cell death). monash.eduresearchgate.net Caspase-3 is a putative target for cytotoxic drug design, as its activation is central to the apoptotic process that can eliminate cancerous cells. uitm.edu.mymonash.edu

In these simulations, the 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov Docking algorithms then place the ligand into the active site of the protein, generating multiple possible binding poses. monash.edu These poses are scored based on binding energy or other scoring functions, with the lowest energy conformation typically representing the most probable binding mode. uitm.edu.mybiointerfaceresearch.com This allows researchers to predict whether a compound is likely to bind to the target and in what specific orientation. monash.edu

Beyond predicting the binding pose, docking analysis provides detailed information about the non-covalent intermolecular interactions that stabilize the ligand-receptor complex. monash.edu These interactions are critical for binding affinity and specificity. For benzyl-pyrrolidine-3-ol analogues docked with caspase-3, studies have identified various non-covalent interactions with key amino acid residues in the active site. researchgate.net

These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between non-polar regions of the ligand and protein residues.

Pi-Pi Stacking or Pi-Cation Interactions: Involving aromatic rings, such as the benzyl group of the ligand. mdpi.com

Identifying these specific interactions helps to explain the compound's biological activity and provides a roadmap for designing more potent analogues by modifying the ligand's structure to enhance these contacts. monash.eduresearchgate.net

Table 2: Summary of Molecular Docking Parameters for Benzyl-pyrrolidin-3-ol Analogues with Caspase-3

| Parameter | Description |

|---|---|

| Protein Target | Caspase-3 monash.eduresearchgate.net |

| PDB ID | 3DEI monash.edu |

| Docking Software | CDOCKER (Discovery Studio) monash.edu |

| Binding Site | Defined around the co-crystallized ligand in the active site monash.edu |

| Key Interactions | Non-covalent supra type interactions with key residues researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation can be used to assess the stability of the docked complex and analyze its conformational changes in a simulated physiological environment. researchgate.netresearchgate.net

Following docking studies of benzyl-pyrrolidin-3-ol analogues with caspase-3, MD simulations have been performed to validate the stability of the predicted binding pose. monash.eduresearchgate.net Simulations run for timescales such as 50 or 100 nanoseconds reveal whether the ligand remains securely bound within the active site or if it dissociates. monash.edumdpi.com

Key parameters are analyzed during the simulation to assess stability: monash.edu

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and is not undergoing major structural changes. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or stable upon ligand binding. monash.edu

Intermolecular Contacts: The number and type of interactions (e.g., hydrogen bonds) between the ligand and protein are monitored throughout the simulation. A consistent number of contacts suggests a stable binding interaction. monash.edu

For the benzyl-pyrrolidin-3-ol analogue-caspase-3 complex, MD simulations have shown that the complex remains stable throughout the simulation run, confirming the viability of the interactions predicted by docking. monash.eduresearchgate.net

Table 3: Key Parameters from MD Simulations of Benzyl-pyrrolidin-3-ol Analogue-Caspase-3 Complex

| Parameter | Observation from 50 ns Simulation | Implication |

|---|---|---|

| Simulation Length | 50 ns monash.edu | Assesses short-term stability of the complex. |

| Protein RMSD | Average fluctuation near 3.0 Å monash.edu | The protein backbone remains stable and is not perturbed by ligand binding. |

| Ligand-Protein Contacts | An average of 4–10 contacts maintained monash.edu | Confirms a stable and continuous interaction within the active site. |

Assessment of Compound-Biomolecule Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for evaluating the stability and dynamic behavior of a compound when it forms a complex with a biomolecule, such as a protein. pronetbio.comnih.gov These simulations model the atomic-level movements and interactions over time, providing insights into how tightly a ligand binds to its target and the conformational changes that may occur. nih.gov

For a system like 3-benzylpyrrolidin-3-ol complexed with a protein, an MD simulation would typically involve the following steps:

System Setup: The initial 3D structure of the compound-protein complex is placed in a simulated physiological environment, including water molecules and ions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to physiological conditions, allowing it to reach a stable state.

Production Simulation: The simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Key parameters analyzed from these simulations to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD suggests the complex is not undergoing major structural changes. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the compound and the protein are monitored, as these are crucial for binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

The following table illustrates the kind of data that can be obtained from such simulations for a hypothetical pyrrolidinol derivative complexed with a target protein.

| Parameter | Value | Interpretation |

| Average RMSD of Protein | 1.5 Å | Indicates good structural stability of the protein in the complex. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains stably bound in the binding pocket. |

| Key Hydrogen Bonds | Maintained > 90% of simulation time | Strong and stable hydrogen bonding interactions contribute to high affinity. |

| Calculated Binding Free Energy | -45.5 kcal/mol | Predicts a strong and favorable binding interaction. |

This is an illustrative data table for a hypothetical pyrrolidinol derivative.

Exploration of Conformational Ensembles and Flexibility in Solution

The biological activity of a small molecule is often dependent on its three-dimensional shape or conformation. In solution, a flexible molecule like 3-benzylpyrrolidin-3-ol can exist as an ensemble of different conformations. Computational methods can be used to explore this conformational landscape. researchgate.net

Techniques such as conformational searches and molecular dynamics simulations in a solvent box can reveal the preferred shapes of the molecule and the energy barriers between them. The pyrrolidine ring itself can adopt various puckered conformations, often described as "envelope" and "twist" forms. researchgate.net The substituents on the ring, in this case, the benzyl and hydroxyl groups, will influence the relative stability of these puckers. nih.gov

A conformational analysis of a substituted pyrrolidine would typically yield information on: researchgate.net

Low-Energy Conformers: The most stable three-dimensional arrangements of the molecule.

Population of Each Conformer: The relative abundance of each conformer at a given temperature, often estimated using Boltzmann weighting.

Dihedral Angle Distributions: The range of rotation around key chemical bonds, indicating the molecule's flexibility.

Understanding the conformational preferences of 3-benzylpyrrolidin-3-ol is crucial, as only specific conformations may be able to bind effectively to a biological target.

In Silico Prediction of Molecular Descriptors Relevant to Research and Design

In silico methods allow for the rapid calculation of various molecular descriptors that can predict a compound's physicochemical properties and potential biological activity. mass-analytica.commdpi.com These descriptors are essential in the early stages of research and design.

Computational Characterization of Molecular Properties Influencing Compound Behavior

A wide range of molecular descriptors can be calculated from the 2D or 3D structure of a compound. researchgate.net These descriptors can be categorized as constitutional, topological, geometric, and electronic, among others. For a molecule like 3-benzylpyrrolidin-3-ol, important descriptors would include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with a molecule's ability to cross cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.

Number of Rotatable Bonds: An indicator of molecular flexibility.

These descriptors are often used to assess the "drug-likeness" of a compound, for instance, by applying rules such as Lipinski's Rule of Five.

The table below provides a set of predicted molecular descriptors for a representative pyrrolidinol structure.

| Descriptor | Predicted Value | Significance in Drug Design |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 2.5 | Indicates a balance between solubility and membrane permeability. |

| TPSA | 45 Ų | Suggests good potential for oral absorption. |

| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |

| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |

This is an illustrative data table with predicted values for a hypothetical pyrrolidinol derivative.

Modeling of Interactions with Model Proteins (e.g., Bovine Serum Albumin) for Stability and Distribution Studies

Serum albumins, such as human serum albumin (HSA) and its commonly used model, bovine serum albumin (BSA), are abundant proteins in the bloodstream that can bind to a wide variety of small molecules. nih.govresearchgate.net This binding affects the distribution, metabolism, and efficacy of compounds. Computational docking and molecular dynamics simulations can be used to predict and analyze these interactions. scielo.org.mx

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For 3-benzylpyrrolidin-3-ol and BSA, docking studies could identify the most likely binding site on the protein and estimate the binding affinity. nih.gov The results of a docking simulation typically include:

Binding Pose: The predicted 3D arrangement of the ligand in the protein's binding pocket.

Docking Score: An estimation of the binding affinity, often expressed in kcal/mol.

Key Interactions: Identification of specific amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or electrostatic interactions. nih.gov

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the interaction, assessing the stability of the predicted binding pose over time. researchgate.net

Analytical and Spectroscopic Methodologies in the Research of 3 Benzylpyrrolidin 3 Ol Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide fundamental insights into the molecular architecture of 3-Benzylpyrrolidin-3-ol (B12083748) hydrochloride, allowing for the unambiguous verification of its identity and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Benzylpyrrolidin-3-ol hydrochloride. Through ¹H NMR and ¹³C NMR, the precise electronic environment of each proton and carbon atom can be mapped.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The benzylic protons (-CH₂-Ph) would likely present as a singlet or a pair of doublets around 2.8-3.0 ppm. The protons on the pyrrolidine (B122466) ring are diastereotopic due to the chiral center at C3 and would show complex splitting patterns (multiplets) in the aliphatic region of the spectrum. The hydroxyl proton (-OH) signal can vary in position and may be broadened by exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a distinct peak for each unique carbon atom. The aromatic carbons of the benzyl group would resonate in the ~125-140 ppm range. The benzylic carbon would appear around 60 ppm. The carbons of the pyrrolidine ring, including the quaternary carbon bearing the hydroxyl and benzyl groups (C3), would be found in the aliphatic region. The chemical shift of the C3 carbon, being attached to both an oxygen and a nitrogen (indirectly), would be a key identifier.

A summary of expected NMR chemical shifts is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet) | 125 - 140 |

| Benzylic (CH₂-Ph) | 2.8 - 3.0 (singlet) | ~60 |

| Pyrrolidine (CH₂) | 1.8 - 3.5 (multiplets) | 45 - 75 |

| Quaternary (C-OH) | N/A | ~70-80 |

| Hydroxyl (OH) | Variable, broad | N/A |

| Amine (NH) | Variable, broad | N/A |

Note: The table presents generalized, expected chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and gaining structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion, [M+H]⁺.

For the free base, 3-Benzylpyrrolidin-3-ol (C₁₁H₁₅NO), the expected exact mass is 177.1154 g/mol . In analysis, the compound is detected as the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 178.1226. Experimental data from Liquid Chromatography-Mass Spectrometry (LCMS) has confirmed the presence of this ion at an m/z of 178.25. googleapis.com

Under higher energy conditions (tandem MS or MS/MS), the protonated molecule undergoes fragmentation. Key fragmentation pathways for this structure would likely include:

Loss of Water (H₂O): A neutral loss of 18 Da from the parent ion, resulting from the elimination of the tertiary hydroxyl group.

Benzylic Cleavage: Cleavage of the bond between the pyrrolidine ring and the benzyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion.

| Ion | Formula | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | [C₁₁H₁₆NO]⁺ | 178.1226 | 178.25 googleapis.com | Protonated Molecular Ion |

| [M+H-H₂O]⁺ | [C₁₁H₁₄N]⁺ | 160.1121 | - | Ion from water loss |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | - | Benzyl/Tropylium Cation |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the benzyl group (typically around 210-260 nm). A typical HPLC analysis would provide a chromatogram where the area of the main peak, corresponding to 3-Benzylpyrrolidin-3-ol, is compared to the areas of any smaller peaks, which represent impurities. The purity is then calculated using the area percent method.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

The C3 carbon of 3-Benzylpyrrolidin-3-ol is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-3-Benzylpyrrolidin-3-ol and (S)-3-Benzylpyrrolidin-3-ol. Since enantiomers often have different pharmacological properties, it is crucial to separate and quantify them. Chiral chromatography is the definitive technique for this purpose.

This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving separation. By analyzing a sample, two distinct peaks corresponding to the R- and S-enantiomers can be obtained. The enantiomeric excess (ee) is then calculated from the relative areas of these two peaks, providing a measure of the stereochemical purity.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structure Determination

While chiral chromatography can separate enantiomers, X-ray crystallography provides the ultimate, unambiguous determination of the absolute stereochemistry (the actual R or S configuration) of a chiral molecule. This technique is performed on a single crystal of the compound.

When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, confirming the connectivity, bond lengths, bond angles, and, most importantly, the absolute configuration at the chiral center. For this compound, this would definitively distinguish between the R and S forms and provide invaluable information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydrochloride ions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Benzylpyrrolidin-3-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral starting materials or asymmetric catalysis. For example, (R)- or (S)-configured precursors, such as (R)-3-Benzyloxypyrrolidine hydrochloride (CAS 927819-90-7), can be synthesized using chiral auxiliaries or enantiomerically pure reagents. The stereochemical outcome should be verified using chiral HPLC or polarimetry. Purity (>97.0%) can be ensured via column chromatography or recrystallization .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .

- Emergency Response : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Use activated carbon or sand to contain spills .

Q. How can the identity and purity of this compound be verified post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC/UV : Monitor purity using UV detection at 254 nm with a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : Confirm molecular weight (e.g., CHNO·HCl, MW 213.70) via ESI-MS .

- Melting Point : Compare observed mp (e.g., ~95°C) with literature values to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Definitive stereochemical confirmation requires single-crystal X-ray analysis.

- Vibrational Circular Dichroism (VCD) : Use VCD to correlate experimental and computed spectra for absolute configuration determination.

- Cross-Validation : Compare NMR coupling constants (e.g., ) with DFT-predicted values for diastereomers .

Q. What strategies optimize the scalability of this compound synthesis while minimizing racemization?

- Methodological Answer :

- Low-Temperature Reactions : Conduct alkylation or benzylation steps at –20°C to suppress epimerization.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates.

- Continuous Flow Chemistry : Enhance reproducibility and reduce reaction times, ensuring consistent enantiomeric excess (ee >99%) .

Q. How should researchers address discrepancies in pharmacological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

- Metabolic Stability Tests : Assess compound stability in liver microsomes to identify degradation products that may skew activity.

- Target Engagement Assays : Use SPR or ITC to measure direct binding affinities and validate target specificity .

Q. What waste disposal protocols are recommended for this compound and its intermediates?

- Methodological Answer :

- Neutralization : Treat aqueous waste with 1M NaOH to hydrolyze residual hydrochloride salts.

- Solid Waste : Collect in labeled containers for incineration by licensed hazardous waste facilities.

- Solvent Recovery : Distill and reuse organic solvents (e.g., DCM, ethanol) under reduced pressure .

Key Notes for Experimental Design

- Stereochemical Integrity : Monitor ee at each synthetic step using chiral columns (e.g., Chiralpak AD-H) .

- Reproducibility : Pre-dry solvents (e.g., THF over molecular sieves) to avoid side reactions .

- Data Documentation : Log all reaction parameters (time, temperature, catalyst loading) to troubleshoot batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.